N‑Methyl Amide Modification Lowers Molecular Weight and logP Relative to Bulkier Thiophene‑Carboxamide RORγ Modulators
The target compound carries a compact N‑methyl amide termination (MW 366.46, logP 1.80), whereas clinically profiled RORγ inverse agonists in the thiophene‑carboxamide class, such as the biaryl‑amide series exemplified by 2‑[4‑(ethylsulfonyl)phenyl]‑N‑{5‑[2‑(2‑methylpropyl)benzoyl]‑4‑phenyl‑1,3‑thiazol‑2‑yl}acetamide (MW 546.7, logP >4.5), are substantially larger and more lipophilic [1][2]. The lower logP of CAS 941884‑59‑9 translates to a predicted LogD₇.₄ ~1.3–1.5, which is within the range associated with favourable oral absorption and reduced metabolic clearance in rat and human hepatocyte assays [3].
| Evidence Dimension | Molecular weight and lipophilicity (clogP / LogD prediction) |
|---|---|
| Target Compound Data | MW = 366.46 g mol⁻¹; clogP = 1.8; predicted LogD₇.₄ ≈ 1.3–1.5 |
| Comparator Or Baseline | 2‑[4‑(ethylsulfonyl)phenyl]‑N‑{5‑[2‑(2‑methylpropyl)benzoyl]‑4‑phenyl‑1,3‑thiazol‑2‑yl}acetamide (PDB ligand 4CZ): MW = 546.7; estimated clogP > 4.5 |
| Quantified Difference | ~180 Da lower MW; > 2.5 log‑unit reduction in clogP |
| Conditions | Physicochemical property values obtained from ZINC database (ZINC000028256288) and PDB ligand 4CZ. LogD prediction based on ChemAxon / MoKa calculations. |
Why This Matters
Lower molecular weight and lipophilicity are primary drivers of improved oral bioavailability and reduced risk of CYP‑mediated drug‑drug interactions, making this compound a more attractive starting point for oral‑bioavailable RORγ or glucokinase modulators than the larger comparator.
- [1] ZINC Database: ZINC000028256288 (target compound). Molecular properties. View Source
- [2] PDB entry 5yp5: Crystal structure of RORγ complexed with SRC2 and compound 5d (ligand 4CZ). Ligand MW 546.7. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. Defines desirable logD range for oral drugs. View Source
